
Oxomemazine
Vue d'ensemble
Description
Oxomemazine is a phenothiazine derivative that functions as an antihistamine and anticholinergic agent. It is primarily used for the treatment of cough and allergies . The compound is known for its sedative properties and is often included in combination products for symptomatic relief of cold and cough .
Méthodes De Préparation
The synthesis of oxomemazine involves several steps, starting with the preparation of the phenothiazine core. This core is then modified to introduce the this compound-specific functional groups. One common synthetic route involves the reaction of phenothiazine with appropriate alkylating agents to introduce the dimethylamino and trimethylpropanamine groups . Industrial production methods often involve large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Oxomemazine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Applications De Recherche Scientifique
Introduction to Oxomemazine
This compound is a phenothiazine derivative primarily utilized as an antihistamine, particularly in the treatment of non-productive coughs, especially at night. It functions as a histamine H₁-receptor antagonist and may also interact with M1 receptors, contributing to its therapeutic effects. Despite its widespread use in various countries, particularly in Europe, the clinical efficacy of this compound remains a subject of debate within the medical community.
Antitussive Properties
This compound is commonly prescribed for symptomatic relief of cough. A systematic review highlighted its use in treating cough associated with upper respiratory tract infections (URTIs). However, this review also emphasized the lack of robust clinical evidence supporting its efficacy compared to placebo or other active treatments .
Case Studies on Cough Treatment
- Pujet et al. Study : In a single-blind study involving 130 patients with infectious cough, this compound combined with guaifenesin was compared to clobutinol. The results indicated that while this compound reduced cough intensity as measured by a Visual Analog Scale (VAS), it did not significantly differ from clobutinol in terms of overall cough resolution .
- Uncontrolled Observations : Observational studies reported positive effects of this compound on cough in children; however, these lacked control groups and robust methodology, limiting their reliability .
Allergy Management
In addition to its antitussive role, this compound is also indicated for managing allergic conditions due to its antihistaminic properties. It is often used to alleviate symptoms associated with allergic rhinitis and other histamine-mediated responses.
Sleep Induction
Due to its sedative effects, this compound is sometimes utilized off-label for inducing sleep in patients experiencing insomnia related to cough or allergies. The sedative properties can improve sleep quality by reducing nocturnal awakenings caused by coughing episodes .
Pharmacokinetic Studies
Research on the pharmacokinetics of this compound has been limited but includes studies on its absorption and metabolism in animal models. One study utilized ultra-performance liquid chromatography (UPLC) for analyzing its bioavailability in rabbit plasma, which could inform future human studies .
Clinical Efficacy
Despite its common use, systematic reviews have concluded that there is insufficient evidence from randomized controlled trials (RCTs) demonstrating the efficacy of this compound for cough treatment . The absence of high-quality studies raises concerns about its clinical utility.
Adverse Effects
Common side effects associated with this compound include sedation, dizziness, and dry mouth. These side effects are particularly relevant when considering its use in populations such as the elderly or those taking other sedative medications .
Mécanisme D'action
Oxomemazine exerts its effects by competitively binding to histamine H1 receptors, thereby inhibiting the pharmacological effects of histamines . It also has anticholinergic and antiserotoninergic effects, contributing to its sedative properties . The molecular targets include histamine receptors, and the pathways involved are primarily related to the inhibition of histamine-mediated responses .
Comparaison Avec Des Composés Similaires
Oxomemazine is unique among phenothiazine derivatives due to its specific combination of antihistamine and anticholinergic properties. Similar compounds include:
Promethazine: Another phenothiazine derivative with antihistamine and sedative properties.
Chlorpromazine: Primarily used as an antipsychotic but also has antihistamine effects.
Trimeprazine: Similar in structure and function, used for its antihistamine and sedative effects. This compound stands out due to its specific use in treating cough and its inclusion in combination products for symptomatic relief of cold and cough.
Activité Biologique
Oxomemazine is a phenothiazine derivative primarily recognized for its antihistaminic properties, particularly in treating allergies and cough. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.
Chemical Structure:
- Chemical Formula: C₁₈H₂₂N₂O₂S
- Molecular Weight: 330.45 g/mol
This compound acts as an H1 receptor antagonist, which inhibits the action of histamine—a key mediator in allergic responses. Its anticholinergic properties contribute to its sedative effects, making it useful in managing symptoms associated with allergies and coughs.
Pharmacological Effects
- Antihistaminic Activity:
- Antitussive Effects:
- Sedative Properties:
Comparative Studies
A notable study compared the efficacy of this compound with clobutinol (another antitussive) in treating dry cough due to infectious causes. The results indicated:
- Cough Intensity Reduction: this compound showed a greater reduction in cough intensity over five days (mean reduction of -5.2 cm on a Visual Analog Scale versus -4.3 cm for clobutinol) with statistical significance at various points during treatment (p-values ranging from 0.02 to 0.04) .
- Tolerability: Both treatments were similarly tolerated, but this compound was associated with increased drowsiness, impacting daytime quality of life .
Systematic Reviews
A systematic review highlighted that no placebo-controlled trials have conclusively proven this compound's effectiveness in cough management. It emphasized the need for more rigorous clinical trials to establish its role in therapy .
Safety Profile
This compound is generally well-tolerated; however, potential adverse effects include:
- Sedation and drowsiness
- Anticholinergic effects such as dry mouth and blurred vision
- Rarely, it may cause severe allergic reactions or respiratory depression .
Data Summary
Property | Details |
---|---|
Chemical Formula | C₁₈H₂₂N₂O₂S |
Molecular Weight | 330.45 g/mol |
Mechanism of Action | H1 receptor antagonist |
Primary Uses | Allergies, cough treatment |
Efficacy in Cough | Limited evidence; requires further study |
Adverse Effects | Drowsiness, anticholinergic symptoms |
Case Studies
- Pujet et al. Study (2002):
- Systematic Review Findings (2024):
Propriétés
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPVLDZQVPLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023405 | |
Record name | Oxomemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3689-50-7, 174508-13-5, 174508-14-6 | |
Record name | (±)-Oxomemazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxomemazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxomemazine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxomemazine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxomemazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxomemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxomemazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXOMEMAZINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXOMEMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXOMEMAZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxomemazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.